molecular formula C8H8F2O2 B1495040 2,4-Difluoro-5-methoxybenzyl alcohol CAS No. 1266114-65-1

2,4-Difluoro-5-methoxybenzyl alcohol

Cat. No.: B1495040
CAS No.: 1266114-65-1
M. Wt: 174.14 g/mol
InChI Key: AQUGODXLIFAUBD-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methoxybenzyl alcohol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated precursors and methoxy-substituted phenyl compounds, followed by reduction reactions to introduce the methanol group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, reduction, and substitution reactions. These processes are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and methoxy-substituted phenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,4-Difluoro-5-methoxybenzyl alcohol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors, leading to various biological effects. The methoxy group contributes to its solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

  • (2,5-Difluoro-4-methoxyphenyl)methanol
  • (2,4-Difluoro-3-methoxyphenyl)methanol
  • (2,4-Difluoro-5-nitrophenol)

Comparison: Compared to its analogs, 2,4-Difluoro-5-methoxybenzyl alcohol exhibits unique properties due to the specific positioning of the fluorine atoms and the methoxy group.

Properties

IUPAC Name

(2,4-difluoro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUGODXLIFAUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275345
Record name Benzenemethanol, 2,4-difluoro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266114-65-1
Record name Benzenemethanol, 2,4-difluoro-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266114-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,4-difluoro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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